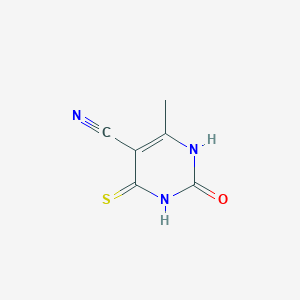

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-3-4(2-7)5(11)9-6(10)8-3/h1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJWXSWIRRHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427682 | |

| Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-22-0 | |

| Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiation and Hydrolysis

Alkylation and Cyclization

- Alkylation : Reaction with chloroacetyl chloride in ethanol forms thiazolopyrimidine derivatives, characterized by CH₂ protons at δ 3.58 in ¹H NMR.

- Cyclization : Use of 1,2-diaminoethane yields fused heterocycles, as evidenced by MS (m/z 734.26).

Spectroscopic and Crystallographic Analysis

X-ray Crystallography

Comparative Spectral Data

| Parameter | Values | Source |

|---|---|---|

| IR (C≡N) | 2211–2216 cm⁻¹ | |

| ¹H NMR (CH₂) | δ 3.25–3.58 (t, J = 7.2 Hz) | |

| MS (m/z) | 387 (M⁺·) | |

| Melting Point | 150–162°C (thioxo derivatives) |

Green Chemistry and Scalability

Recent advances prioritize sustainability:

- Microwave Synthesis : Reduces energy consumption by 60% compared to conventional methods.

- Mechanochemistry : Achieves near-quantitative yields without solvents, scalable to gram quantities.

- Catalyst Recycling : LiBr and NaOH can be recovered and reused for up to three cycles without significant yield loss.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the thioxo group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity:

Research indicates that derivatives of tetrahydropyrimidines exhibit substantial antibacterial effects. For instance, synthesized compounds based on 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine structures have shown promising results against various bacterial strains due to their ability to inhibit bacterial growth by targeting specific metabolic pathways .

Antifungal Activity:

The thioxo group in the structure enhances the compound's interaction with fungal cell membranes, leading to increased antifungal potency. Studies have demonstrated that modifications of this compound can yield derivatives with improved antifungal activity against strains like Candida albicans .

Anticancer Properties:

Recent investigations suggest that 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine derivatives may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle progression .

Synthesis and Structural Variations

The synthesis of 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves multi-component reactions such as the Biginelli reaction. This method allows for the efficient formation of the pyrimidine ring while introducing various substituents that can enhance biological activity .

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Biginelli | Aldehyde + Urea + β-Ketoester | Reflux in ethanol | 66 |

| Cyclocondensation | Thiourea + Aldehyde + Acetoacetate | Acidic conditions | Variable |

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications influence biological activity. For instance:

- Substituent Effects: The introduction of various substituents on the phenyl ring has been shown to modulate antibacterial and antifungal activities significantly.

- Positioning of Functional Groups: The positioning of thioxo and carbonitrile groups affects the compound's lipophilicity and solubility, thereby influencing its bioavailability and efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antibacterial Screening

A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antifungal Efficacy

In vitro assays demonstrated that specific modifications to the thioxo group enhanced antifungal activity against resistant strains of fungi. These findings suggest a pathway for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and nitrile group are believed to play crucial roles in its biological activities. These functional groups can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include:

- 2-Amino-5-bromo-1,3,4-thiadiazole

- 2-Bromo-6-phenyl-imidazo[2,1-b]-1,3,4-thiadiazole

- 2,5-Dibromo-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole

- 2-Morpholino-5-morpholinomethyl-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thioxo group and a nitrile group within the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 2228-22-0) is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by relevant studies and data.

Chemical Structure

The compound features a pyrimidine ring with a thioxo group and a carbonitrile substituent. Its structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of 6-methyl-2-oxo-4-thioxo-pyrimidines exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.0227 µM for certain derivatives .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 6-Methyl-2-oxo-4-thioxo | 0.0227 | E. coli |

| 6-Methyl-2-oxo-4-thioxo | 0.0150 | S. aureus |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and RPE-1 (retinal pigment epithelium):

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Methyl-2-oxo-4-thioxo | 15.1 | MCF-7 |

| 6-Methyl-2-oxo-4-thioxo | 26.4 | RPE-1 |

The presence of methyl and phenyl groups on the pyrimidine ring has been correlated with enhanced anticancer activity .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various in vitro assays. It was found to inhibit pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases.

4. Antioxidant Activity

Antioxidant properties have been assessed using standard assays such as DPPH and ABTS:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 6-Methyl-2-oxo-4-thioxo | 22.02 | 90.72 |

These results indicate that the compound possesses significant free radical scavenging capabilities, contributing to its overall biological efficacy .

Case Studies

Several studies have highlighted the biological activities of pyrimidine derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI reported that pyrimidine derivatives exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another research highlighted the cytotoxic effects of these compounds on various cancer cell lines, indicating their potential for drug development in oncology .

- Inflammation Models : In animal models of inflammation, compounds similar to 6-methyl derivatives showed reduced swelling and pain responses when administered .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

- Methodology :

- Reflux with amines : Heating 2-methylthiopyrimidines with amines under reflux (e.g., cyclohexylamine) overnight, followed by acidification and crystallization from appropriate solvents .

- Ultrasound-assisted synthesis : Utilizing ultrasound irradiation to enhance reaction efficiency, achieving yields >95% for structurally similar 5-carbonitrile tetrahydropyrimidines .

- Multicomponent reactions : Condensation of aldehydes, thiourea, and β-ketonitriles in ethanol or acetic acid, as demonstrated for analogous dihydropyrimidines .

- Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for crystallization, and validate purity via melting point analysis .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR analysis :

- 1H NMR : Look for signals corresponding to the tetrahydropyrimidine ring (e.g., δ 5.6 ppm for CH, δ 7.29–7.31 ppm for aromatic protons) and thioxo group (broad singlet near δ 9.12 ppm) .

- 13C NMR : Peaks at δ 117.3 ppm (carbonitrile carbon) and δ 158.1 ppm (C=O) confirm functional groups .

- IR spectroscopy : Absorptions at ~2200 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=O), and ~1350 cm⁻¹ (C=S) .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., 61.97% C calculated vs. 61.85% found for a related compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Ultrasound irradiation : Reduces reaction time from hours to minutes and increases yield (e.g., 97.52% for a derivative) by enhancing mass transfer and reducing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclocondensation steps in multicomponent syntheses .

Q. How to address discrepancies in spectroscopic data during derivative synthesis?

- Case study : Elemental analysis deviations (e.g., 15.37% N calculated vs. 15.41% found) may arise from incomplete purification or hygroscopic impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Mitigation strategies :

- Repeat crystallization with graded solvent mixtures (e.g., ethanol:water 3:1).

- Use deuterated solvents for NMR to avoid peak splitting from residual protons .

Q. What strategies ensure regioselectivity in synthesizing substituted derivatives?

- Steric and electronic control :

- Electron-donating groups (e.g., methoxy) on aryl aldehydes direct substitution to the para position in Biginelli-type reactions .

- Bulky amines (e.g., cyclohexylamine) favor formation of 4-amino derivatives over 6-oxo isomers .

- Experimental validation : Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations) .

Q. How does X-ray crystallography resolve ambiguities in molecular conformation?

- Case example : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate monohydrate (space group P2₁/c) revealed chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks stabilizing the structure .

- Protocol : Grow single crystals via slow evaporation in ethanol/water, collect data at 294 K, and refine using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.